Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride

Overview

Description

“Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride” is a chemical compound with the CAS Number: 1014645-87-4 . It has a linear formula of C11H14ClNO2 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H13NO2.ClH/c1-14-10(13)8-2-4-9(5-3-8)11(12)6-7-11;/h2-5H,6-7,12H2,1H3;1H .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . The molecular weight of the compound is 227.69 .Scientific Research Applications

Anti-Inflammatory Applications

- Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride demonstrates potential in anti-inflammatory applications. A related compound, Methyl-2-amino-4-Chlorobenzoate, was used to synthesize compounds with significant anti-inflammatory activity, showcasing higher effectiveness than standard drugs like Indomethacin (Osarumwense Peter Osarodion, 2020).

Chemical Properties and Reactions

- The study of the hydrolysis and saponification of methyl benzoates, including derivatives similar to this compound, highlights important chemical reactions relevant to green chemistry. These reactions are significant in the context of environmental sustainability and green chemistry principles (Pedro A Alemán, C. Boix, M. Poliakoff, 1999).

Photopolymerization

- This compound can be explored for use in photopolymerization. A similar compound, Methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, was identified as a potential photoiniferter, hinting at the broader applicability of such compounds in the field of polymer chemistry (Y. Guillaneuf et al., 2010).

Pharmaceutical Research

- In the pharmaceutical domain, methyl benzoate derivatives, akin to this compound, are investigated for their potential in various therapeutic areas, including anticonvulsant applications. This demonstrates the compound's relevance in medicinal chemistry and drug development (K. Scott et al., 1993).

Environmental and Sensory Applications

- Methyl benzoate, a related compound to this compound, is studied for its environmental impact and sensory properties. For example, its detection by dogs indicates its utility in olfactory research and environmental monitoring (L. P. Waggoner et al., 1997).

Safety and Hazards

“Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride” is classified under GHS07 for safety. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Methyl 4-(1-aminocyclopropyl)benzoate hydrochloride, also known as Benzoic acid, 4-(1-aminocyclopropyl)-, methyl ester, hydrochloride (1:1), is a chemical compound with the molecular formula C11H14ClNO2 . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Pharmacokinetics

Some general properties can be inferred from its structure . The compound is predicted to have high gastrointestinal absorption and is likely to be a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . The compound’s logP values suggest it has some degree of lipophilicity, which could affect its distribution within the body .

Properties

IUPAC Name |

methyl 4-(1-aminocyclopropyl)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-10(13)8-2-4-9(5-3-8)11(12)6-7-11;/h2-5H,6-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUAJCIGBDCCPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2(CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

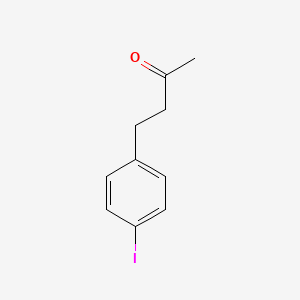

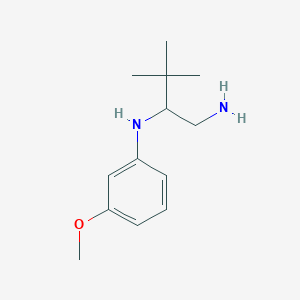

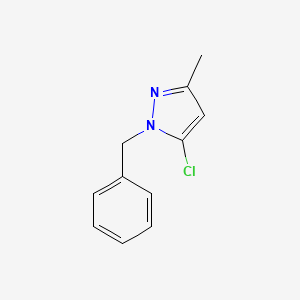

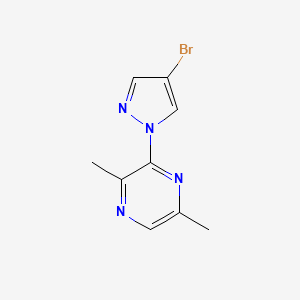

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1374211.png)

![[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol](/img/structure/B1374215.png)

![4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol](/img/structure/B1374217.png)

![2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374228.png)

![1-methyl-5-[(2,2,2-trifluoroethyl)carbamoyl]-1H-pyrrole-3-sulfonyl chloride](/img/structure/B1374230.png)